2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide 2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1040670-82-3
VCID: VC11946222
InChI: InChI=1S/C26H28N2O3S/c29-26(25(22-11-3-1-4-12-22)23-13-5-2-6-14-23)27-17-9-19-32(30,31)28-18-16-21-10-7-8-15-24(21)20-28/h1-8,10-15,25H,9,16-20H2,(H,27,29)
SMILES: C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C26H28N2O3S
Molecular Weight: 448.6 g/mol

2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide

CAS No.: 1040670-82-3

Cat. No.: VC11946222

Molecular Formula: C26H28N2O3S

Molecular Weight: 448.6 g/mol

* For research use only. Not for human or veterinary use.

2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide - 1040670-82-3

Specification

CAS No. 1040670-82-3
Molecular Formula C26H28N2O3S
Molecular Weight 448.6 g/mol
IUPAC Name N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2,2-diphenylacetamide
Standard InChI InChI=1S/C26H28N2O3S/c29-26(25(22-11-3-1-4-12-22)23-13-5-2-6-14-23)27-17-9-19-32(30,31)28-18-16-21-10-7-8-15-24(21)20-28/h1-8,10-15,25H,9,16-20H2,(H,27,29)
Standard InChI Key FKUYEOIZKDDKSM-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

2,2-Diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide is a complex organic compound that incorporates multiple functional groups, including a diphenyl moiety and a tetrahydroisoquinoline structure. This compound is characterized by its unique sulfonamide linkage, which is of interest in medicinal chemistry due to its potential biological activities.

Synthesis Methods

The synthesis of 2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide typically involves multiple synthetic steps. Industrial production may optimize these routes using techniques like continuous flow reactors and advanced purification methods to enhance yield and purity while minimizing environmental impact.

Biological Activities and Potential Applications

Compounds related to 1,2,3,4-tetrahydroisoquinolines exhibit a range of biological activities, including potential anticancer, anti-inflammatory, and neuroprotective effects. The specific sulfonamide linkage in 2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide may enhance its pharmacological profile compared to simpler derivatives.

Potential Biological ActivityDescription
Anticancer ActivityPotential for inhibiting tumor growth
Anti-inflammatory ActivityPossible role in reducing inflammation
Neuroprotective EffectsMay protect against neurodegenerative diseases

Interaction Studies

Interaction studies involving 2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide focus on its binding affinity to various receptors. The compound may act by inhibiting enzyme activity through binding at active sites or modulating receptor functions as an agonist or antagonist, depending on its specific application.

Comparison with Similar Compounds

Several compounds share structural similarities with 2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
1-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinolineContains diphenylethyl groupLacks sulfonamide functionality
2-Phenyl-1,2,3,4-tetrahydroisoquinolineSimple phenyl substitutionNo additional functional groups
5-methyl-N,N-diphenyl-1-(2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl)-1H-pyrazole-3-carboxamideContains pyrazole ring and carbonyl groupDifferent functional groups compared to the target compound

These comparisons highlight the uniqueness of 2,2-diphenyl-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide due to its specific sulfonamide linkage and diphenyl structure .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator